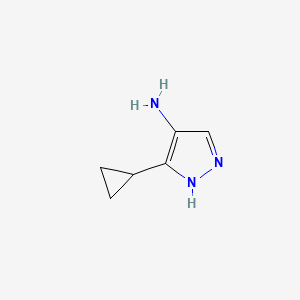

3-Cyclopropyl-1H-pyrazol-4-amine

描述

Structure

3D Structure

属性

IUPAC Name |

5-cyclopropyl-1H-pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-5-3-8-9-6(5)4-1-2-4/h3-4H,1-2,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFCKADBPUQWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247657-03-9 | |

| Record name | 3-cyclopropyl-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Derivatization Chemistry of the 3 Cyclopropyl 1h Pyrazol 4 Amine Scaffold

Reactions Involving the Primary Amine Functionality

The primary amine at the C4 position of the pyrazole (B372694) ring is a key site for derivatization, readily undergoing reactions typical of aromatic amines. These include acylation, amidation, alkylation, arylation, and the formation of Schiff bases.

Acylation and Amidation Reactions

The primary amine of 3-cyclopropyl-1H-pyrazol-4-amine and its tautomers can be readily acylated with a variety of acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. A wide array of N-(3-cyclopropyl-1H-pyrazol-5-yl) amides and acetamides have been synthesized, demonstrating the broad scope of this transformation. These derivatives often exhibit interesting biological activities. For instance, a series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides have been synthesized and evaluated for their antimicrobial properties. nih.govmdpi.com

The general reaction involves treating the aminopyrazole with a suitable benzoyl chloride in the presence of a base like triethylamine. mdpi.com This straightforward method allows for the introduction of diverse aryl and heteroaryl moieties, leading to a large library of compounds.

Table 1: Examples of Acylation and Amidation Products from this compound

| Acylating Agent | Product Name | Reference |

| 2,4-Dichlorobenzoyl chloride | N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-2,4-dichlorobenzamide | mdpi.com |

| 4-Chlorobenzoyl chloride | N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-4-chlorobenzamide | mdpi.com |

| Benzoyl chloride | N-(3-cyclopropyl-1H-pyrazol-5-yl)benzamide | researchgate.net |

| 4-Chlorobenzoyl chloride | 4-Chloro-N-(3-cyclopropyl-1H-pyrazol-5-yl)benzamide | researchgate.net |

| Phenylacetic acid | N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-phenylacetamide | researchgate.net |

| 3-Phenylpropanoic acid | N-(3-cyclopropyl-1H-pyrazol-5-yl)-3-phenylpropanamide | researchgate.net |

| 4-Methoxybenzoyl chloride | N-(3-cyclopropyl-1H-pyrazol-5-yl)-4-methoxybenzamide | researchgate.net |

| Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride | N-(3-cyclopropyl-1H-pyrazol-5-yl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide | researchgate.net |

Alkylation and Arylation Strategies

The primary amine of the pyrazole scaffold can undergo N-alkylation and N-arylation to introduce further diversity. While direct alkylation can sometimes lead to multiple products, more controlled methods like the Buchwald-Hartwig amination are preferred for arylation. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and the amine. wikipedia.orglibretexts.org

For instance, the Buchwald-Hartwig coupling has been successfully applied to the amination of 4-halopyrazoles. researchgate.netnih.gov The reaction of a 4-bromo-1H-1-tritylpyrazole with various amines, including cyclic and acyclic secondary amines, proceeds in the presence of a palladium catalyst like Pd(dba)₂ and a suitable phosphine (B1218219) ligand such as tBuDavePhos. researchgate.net Similarly, copper-catalyzed N-arylation with boronic acids has been shown to be effective for related aminopyrazolopyridine systems, providing a ligand- and base-free method for introducing aryl groups. researchgate.net These methods are highly valuable for creating complex molecules with potential applications in drug discovery.

Formation of Schiff Bases and Imines

The primary amine of this compound can condense with aldehydes and ketones to form Schiff bases, also known as imines. organic-chemistry.orgnih.gov This reaction is typically catalyzed by a small amount of acid and involves the formation of a C=N double bond. scielo.org.cojocpr.com Schiff bases are versatile intermediates and have been shown to possess a wide range of biological activities. scielo.org.coscience.gov

The synthesis generally involves refluxing the aminopyrazole with the desired aldehyde or ketone in a solvent like ethanol. jocpr.comnih.gov A variety of pyrazole-based Schiff bases have been synthesized by reacting aminopyrazoles with different aromatic aldehydes. scielo.org.coekb.eg These reactions proceed smoothly and provide the corresponding imines in good yields, which can be further modified, for example, by reduction to form secondary amines. jocpr.com

Table 2: Examples of Schiff Base Formation from Aminopyrazole Derivatives

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle and can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents. For this compound, the C5 position is typically the most reactive site for electrophilic attack, although substitution at C4 can also occur depending on the reaction conditions and the specific electrophile.

A notable example is the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines at the C4 position. beilstein-archives.orgbeilstein-archives.org This reaction can be achieved using N-halosuccinimides (NXS, where X = Cl, Br, I) as the halogen source at room temperature. This metal-free protocol provides an efficient route to 4-halogenated pyrazole derivatives in moderate to excellent yields. beilstein-archives.orgresearchgate.net The reaction is believed to proceed through a mechanism where DMSO acts as both a catalyst and a solvent. beilstein-archives.org The resulting 4-halopyrazoles are valuable intermediates for further functionalization, for example, in cross-coupling reactions.

Table 3: Electrophilic Halogenation of 3-Aryl-1H-pyrazol-5-amines

| Starting Material (3-Aryl-1H-pyrazol-5-amine) | Halogenating Agent | Product (4-Halogenated Pyrazole) | Yield | Reference |

| 3-phenyl-1H-pyrazol-5-amine | N-Bromosuccinimide (NBS) | 4-bromo-3-phenyl-1H-pyrazol-5-amine | 95% | beilstein-archives.org |

| 3-(4-chlorophenyl)-1H-pyrazol-5-amine | N-Bromosuccinimide (NBS) | 4-bromo-3-(4-chlorophenyl)-1H-pyrazol-5-amine | 96% | beilstein-archives.org |

| 3-phenyl-1H-pyrazol-5-amine | N-Iodosuccinimide (NIS) | 4-iodo-3-phenyl-1H-pyrazol-5-amine | 85% | beilstein-archives.org |

| 3-phenyl-1H-pyrazol-5-amine | N-Chlorosuccinimide (NCS) | 4-chloro-3-phenyl-1H-pyrazol-5-amine | 70% | beilstein-archives.org |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The this compound scaffold, particularly after conversion to a halopyrazole, is an excellent substrate for these reactions. The Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are two of the most important examples. wikipedia.orglibretexts.orgorganic-chemistry.orgwikipedia.orglibretexts.org

The Suzuki-Miyaura reaction involves the coupling of a halide (or triflate) with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has been used for the arylation of bromopyrazoles, providing access to a wide range of 4-aryl and 3-aryl pyrazoles in good yields. nih.gov For instance, 4-bromopyrazoles can be coupled with various arylboronic acids using a palladium precatalyst like XPhos Pd G2. rsc.org

The Buchwald-Hartwig amination, on the other hand, is used to form C-N bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has been successfully applied to the C4-amination of 4-halopyrazoles, using a palladium catalyst such as Pd(dba)₂ with a bulky phosphine ligand. researchgate.netnih.gov

Table 4: Palladium-Catalyzed Cross-Coupling Reactions of Halopyrazoles

Cycloaddition Reactions and Formation of Fused Heterocycles

The this compound scaffold is a versatile precursor for the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-b]pyridines. mdpi.commdpi.com These fused systems are of great interest in medicinal chemistry due to their diverse biological activities. researchgate.netnih.gov

A common strategy for constructing the pyrazolo[3,4-b]pyridine core is the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. mdpi.com The reaction typically proceeds via a Friedländer-type annulation. For example, treating a 5-aminopyrazole with an α,β-unsaturated ketone in the presence of a Lewis acid catalyst like ZrCl₄ can yield the corresponding pyrazolo[3,4-b]pyridine. mdpi.com Another approach involves the reaction of 5-aminopyrazoles with alkynyl aldehydes, which can be controlled to produce diversified pyrazolo[3,4-b]pyridine frameworks through switchable C≡C bond activation. nih.gov

Furthermore, the pyrazole ring itself can participate in cycloaddition reactions. While less common for the aminopyrazole starting material, related 4H-pyrazoles are known to act as dienes in Diels-Alder reactions. wikipedia.orgorganic-chemistry.orgnih.gov These [4+2] cycloadditions, often with strained alkynes as dienophiles, provide a route to bicyclic structures. wikipedia.orgnih.gov This reactivity highlights the potential of the pyrazole core for constructing complex polycyclic systems.

Table 5: Synthesis of Fused Heterocycles from Aminopyrazoles

| Amine Starting Material | Reagent | Product | Catalyst/Conditions | Reference |

| 5-amino-1-phenyl-pyrazole | α,β-Unsaturated ketones | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | ZrCl₄, DMF/EtOH, 95 °C | mdpi.com |

| 3-methyl-1-phenyl-1H-pyrazol-5-amine | 3-phenylpropiolaldehyde | 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine | Ag₂CO₃, p-TsOH·H₂O, DCE, 80 °C | nih.gov |

| 1-phenyl-3-methyl-5-amino-pyrazole | 1,3-diketones | N-phenyl-3-methyl substituted pyrazolo[3,4-b]pyridines | Glacial AcOH | mdpi.com |

| 3-methyl-1-phenyl-1H-pyrazol-5-amine | Ethyl 2-cyano-3-ethoxyacrylate | Ethyl 4-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | Reflux | nih.gov |

Reductive Amination Pathways of Pyrazolecarbaldehyde Intermediates

The derivatization of the this compound core structure is a key strategy in medicinal chemistry for the development of new therapeutic agents. A crucial transformation in this process is the reductive amination of pyrazolecarbaldehyde intermediates. This synthetic route allows for the introduction of a wide variety of substituents at the 4-position of the pyrazole ring, thereby enabling the fine-tuning of the molecule's physicochemical and pharmacological properties.

Reductive amination is a two-step process that involves the initial reaction of a carbonyl group, in this case, a pyrazole-4-carbaldehyde, with a primary or secondary amine to form an intermediate imine or iminium ion. This intermediate is then reduced in situ to the corresponding amine. The choice of reducing agent is critical for the success of the reaction, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being commonly employed due to their selectivity and mild reaction conditions.

While specific literature on the reductive amination of 3-cyclopropyl-1H-pyrazole-4-carbaldehyde is not extensively available, the reactivity can be inferred from studies on structurally related 1,3-disubstituted pyrazole-4-carbaldehydes. The electronic and steric nature of the substituent at the 3-position of the pyrazole ring can significantly influence the reactivity of the aldehyde group. The cyclopropyl (B3062369) group is known to act as an electron-donating group, which can be comparable to or even stronger than a phenyl group in certain contexts. nih.govacs.orgacs.org This electron-donating nature would be expected to slightly decrease the electrophilicity of the formyl group at the 4-position, potentially slowing down the initial imine formation step compared to pyrazoles with electron-withdrawing groups at the 3-position. However, the reaction is still expected to proceed efficiently under standard reductive amination conditions.

Research on the reductive amination of 1-phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde has shown that these compounds readily react with various primary and secondary amines. stackexchange.com The use of sodium triacetoxyborohydride in dichloroethane at reflux has been reported to give good yields of the corresponding N-substituted (1-phenyl-5-ferrocenyl-1H-pyrazol-4-yl)methanamines. stackexchange.com

Similarly, a review on the chemistry of pyrazole-3(4)-carbaldehydes highlights the reduction of Schiff's bases derived from the reaction of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes with benzylamine (B48309) using sodium borohydride to yield the corresponding N-benzyl-1-(3-aryl-1-phenyl-1H-pyrazol-4-yl)methanamines. researchgate.net These examples demonstrate the general applicability of reductive amination to pyrazole-4-carbaldehydes with bulky and electronically diverse substituents at the adjacent positions.

The general reaction scheme for the reductive amination of a 3-substituted-1H-pyrazole-4-carbaldehyde intermediate is as follows:

Scheme 1: General Reductive Amination of a 3-Substituted-1H-pyrazole-4-carbaldehyde.

The following interactive data table summarizes findings from the reductive amination of various pyrazole-4-carbaldehydes, which can serve as a reference for predicting the conditions for the 3-cyclopropyl analogue.

| Pyrazolecarbaldehyde Substrate | Amine | Reducing Agent | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1-Phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde | Primary and Secondary Aliphatic/Aromatic Amines | Sodium triacetoxyborohydride | 1,2-Dichloroethane | Reflux, 1-3 h | Corresponding N-substituted (1-phenyl-5-ferrocenyl-1H-pyrazol-4-yl)methanamine | Good | stackexchange.com |

| 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde | Benzylamine | Sodium borohydride | Not specified | Not specified | N-Benzyl-1-(3-aryl-1-phenyl-1H-pyrazol-4-yl)methanamine | Not specified | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Cyclopropyl 1h Pyrazol 4 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For derivatives of 3-cyclopropyl-1H-pyrazol-4-amine, a combination of one-dimensional and two-dimensional NMR experiments is employed for complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of a this compound derivative, distinct signals corresponding to the aromatic proton of the pyrazole (B372694) ring, the protons of the cyclopropyl (B3062369) group, and the amine protons can be observed.

For instance, in the analysis of N-(3-cyclopropyl-1H-pyrazol-4-yl)-N'-phenylcyclopropane-1,1-dicarboxamide, the pyrazole proton (H-5) typically appears as a singlet in the downfield region of the spectrum. The methine proton of the cyclopropyl ring attached to the pyrazole core also gives a characteristic multiplet, influenced by the adjacent methylene (B1212753) protons. The chemical shifts and coupling constants of the cyclopropyl protons provide valuable information about their stereochemical arrangement.

¹H NMR Spectral Data for a Representative Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrazole NH | Varies | Broad Singlet | - |

| Pyrazole H-5 | ~7.5-8.0 | Singlet | - |

| Amine NH | Varies | Broad Singlet | - |

| Cyclopropyl CH | ~1.5-2.0 | Multiplet | - |

| Cyclopropyl CH₂ | ~0.6-1.2 | Multiplet | - |

Note: The exact chemical shifts can vary depending on the solvent and the specific nature of the other substituents on the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in a derivative of this compound gives a distinct signal in the ¹³C NMR spectrum.

The quaternary carbons of the pyrazole ring typically appear in the downfield region of the spectrum. The carbon atom attached to the cyclopropyl group (C-3) and the carbon atom bearing the amino group (C-4) have characteristic chemical shifts that are sensitive to the nature of the substituents. The carbons of the cyclopropyl ring are typically found in the upfield region of the spectrum.

¹³C NMR Spectral Data for a Representative Derivative

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Pyrazole C-3 | ~140-150 |

| Pyrazole C-4 | ~120-130 |

| Pyrazole C-5 | ~130-140 |

| Cyclopropyl CH | ~5-15 |

| Cyclopropyl CH₂ | ~0-10 |

Note: The exact chemical shifts are dependent on the solvent and the specific derivative.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in the ¹H and ¹³C NMR spectra.

Correlation Spectroscopy (COSY): The COSY experiment establishes correlations between protons that are coupled to each other. For this compound derivatives, COSY is particularly useful for identifying the connectivity within the cyclopropyl ring, by showing cross-peaks between the methine and methylene protons.

Heteronuclear Single Quantum Coherence (HMQC): The HMQC (or HSQC) experiment correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the unambiguous determination of the molecular formula. This is a critical step in the characterization of novel this compound derivatives, as it provides definitive confirmation of their elemental composition, distinguishing them from other potential isomers.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of a this compound derivative, characteristic absorption bands can be observed for the N-H and C-H stretching vibrations.

Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch (pyrazole) | ~3100-3300 | Broad |

| N-H Stretch (amine) | ~3300-3500 | Sharp, may show two bands for primary amines |

| C-H Stretch (aromatic) | ~3000-3100 | |

| C-H Stretch (cyclopropyl) | ~2900-3000 | |

| C=C/C=N Stretch | ~1500-1650 |

The presence and position of these bands provide confirmatory evidence for the key functional groups within the molecule.

Computational Chemistry and Theoretical Investigations of 3 Cyclopropyl 1h Pyrazol 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and geometric parameters of molecules. For 3-Cyclopropyl-1H-pyrazol-4-amine, these methods help in predicting its behavior at a molecular level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), are frequently employed to determine the optimized molecular geometry and electronic properties of pyrazole (B372694) derivatives. nih.govresearchgate.netresearchgate.net

For this compound, DFT studies would focus on bond lengths, bond angles, and dihedral angles to define its three-dimensional structure. The pyrazole ring is expected to be largely planar, a characteristic feature contributing to its aromaticity. The orientation of the cyclopropyl (B3062369) and amine substituents relative to the pyrazole ring would also be a key output of these calculations.

The electronic structure analysis from DFT provides information on the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and the electrostatic potential. These parameters are vital for predicting the molecule's reactivity and interaction sites. For instance, the nitrogen atoms of the pyrazole ring and the exocyclic amine group are expected to be regions of high electron density, making them susceptible to electrophilic attack.

While specific DFT data for this compound is not extensively published, predicted properties are available from computational databases.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C₆H₉N₃ | uni.lu |

| Molecular Weight | 123.16 g/mol | uni.lu |

| XlogP | 0.1 | uni.lu |

| pKa (most basic) | 5.53 |

Note: pKa values are estimates based on computational models.

Ab initio quantum chemistry methods, such as Møller-Plesset perturbation theory (MP2), are used for highly accurate calculations, often to benchmark results from DFT. nih.gov These methods are particularly useful for predicting reactivity, including proton affinity and the energetics of chemical reactions. For pyrazole systems, ab initio calculations have been used to evaluate the energy barriers for processes like proton transfer, which is central to understanding tautomerism. nih.govencyclopedia.pub Studies on substituted pyrazoles have shown that the energy barrier for intramolecular proton transfer is significantly high (around 50 kcal/mol), suggesting that intermolecular proton transfer mechanisms, often mediated by solvent molecules, are more favorable, with barriers in the range of 10–14 kcal/mol. nih.govencyclopedia.pub

Tautomerism and Proton Transfer Dynamics

Pyrazoles unsubstituted on the ring nitrogen atoms exhibit tautomerism, a phenomenon that can significantly influence their chemical and biological properties. nih.gov

This compound can exist as two principal annular prototropic tautomers due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. This results in an equilibrium between this compound and 5-cyclopropyl-1H-pyrazol-4-amine.

The presence of both tautomers in solution is often observed for N-unsubstituted pyrazoles, and their relative populations can be influenced by various factors, including the solvent and temperature. nih.gov The interconversion between these tautomers is typically a rapid process.

The electronic nature of substituents on the pyrazole ring plays a critical role in determining the position of the tautomeric equilibrium. The relative stability of the tautomers is dictated by the electronic effects (both inductive and resonance) of the groups attached to the C3 and C5 positions.

General findings from studies on substituted pyrazoles indicate that:

Electron-donating groups (like alkyl and amino groups) tend to stabilize the tautomer where the substituent is at the C3 position. nih.govresearchgate.net

Electron-withdrawing groups (like nitro or trifluoromethyl groups) generally favor the tautomer with the substituent at the C5 position. researchgate.net

In this compound, both the cyclopropyl group and the amino group are considered electron-donating. Based on these established principles, it is predicted that the tautomer with the cyclopropyl group at the C3 position (this compound) would be the more stable and predominant form. Specifically for 3(5)-aminopyrazoles, theoretical calculations have shown the 3-amino tautomer to be more stable than the 5-amino tautomer. researchgate.net

Table 2: General Influence of Substituents on Pyrazole Tautomeric Equilibrium

| Substituent Type at C3/C5 | General Effect on Tautomer Stability | Predominant Tautomer Example | Reference |

|---|---|---|---|

| Electron-Donating (e.g., -CH₃, -NH₂) | Stabilizes the tautomer with the substituent at C3. | 3-Methyl-1H-pyrazole | nih.gov |

Molecular Modeling and Docking Studies

While specific molecular docking studies for this compound are not widely reported, the pyrazole scaffold is a common feature in many biologically active molecules, and numerous docking studies have been performed on its derivatives. These studies aim to predict and analyze the binding of these compounds to the active sites of biological targets like enzymes and receptors.

Molecular docking simulations for pyrazole-containing compounds have revealed key interactions that contribute to their biological activity. For example, pyrazole derivatives have been docked into the active sites of various kinases, cyclooxygenase (COX) enzymes, and monoamine oxidases (MAO). nih.govnih.govexcli.de Common interactions observed include:

Hydrogen bonding: The nitrogen atoms of the pyrazole ring and the amine substituent can act as hydrogen bond donors and acceptors.

Hydrophobic interactions: The cyclopropyl group and the pyrazole ring itself can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Salt bridges: If the molecule is protonated, it can form salt bridges with negatively charged amino acid residues.

For instance, in studies of pyrazole derivatives as kinase inhibitors, the pyrazole core often forms crucial hydrogen bonds with the hinge region of the kinase domain. nih.govtandfonline.com The substituents on the pyrazole ring then occupy adjacent hydrophobic pockets, contributing to the potency and selectivity of the inhibitor. nih.gov A molecular docking study of a potent pyrazole derivative against RET kinase identified important hydrophobic and hydrogen bond interactions within the active site that were stable during molecular dynamics simulations. nih.gov

Table 3: Examples of Molecular Docking Studies on Pyrazole Derivatives

| Pyrazole Derivative Class | Biological Target | Key Interactions Observed | Reference |

|---|---|---|---|

| N-phenyl-chromeno-pyrazol-ones | Cyclooxygenase-2 (COX-2) | Hydrogen bonding and hydrophobic interactions. | nih.gov |

| 1H-pyrazolo[3,4-b]pyridines | TANK-binding kinase 1 (TBK1) | Hydrogen bonds with the hinge region (Glu, Cys), salt bridge with Asp. | tandfonline.com |

Such studies on analogous compounds suggest that this compound has the potential to interact with various biological targets, and molecular modeling would be a valuable tool to explore these possibilities.

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling is a computational technique used to identify and characterize the non-covalent interactions between a ligand, such as this compound, and a protein target. Tools like the Protein-Ligand Interaction Profiler (PLIP) automate the detection of a wide range of interactions, including hydrogen bonds, hydrophobic contacts, salt bridges, and π-stacking. nih.govnih.gov The analysis of these interactions is critical for understanding the basis of molecular recognition and for the rational design of more potent and selective molecules. nih.gov

For this compound, the key structural features for interaction are the pyrazole ring, the primary amine group (-NH2), and the cyclopropyl moiety. The amine group and the pyrazole ring's nitrogen atoms can act as hydrogen bond donors and acceptors. The cyclopropyl group and the carbon framework provide a hydrophobic surface for potential van der Waals interactions.

Table 1: Potential Ligand-Protein Interactions for this compound

| Interaction Type | Potential Origin on Ligand | Potential Interacting Protein Residue |

|---|---|---|

| Hydrogen Bond (Donor) | Amine (-NH2), Pyrazole N-H | Aspartate, Glutamate, Serine, Threonine, Main-chain carbonyl |

| Hydrogen Bond (Acceptor) | Pyrazole ring nitrogens | Arginine, Lysine, Histidine, Serine, Threonine, Tyrosine |

| Hydrophobic Contact | Cyclopropyl group, Pyrazole ring (carbon atoms) | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

| π-Stacking | Pyrazole ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Binding Mode Analysis and Conformational Landscapes

Understanding how this compound binds to a target protein requires a detailed analysis of its possible binding modes and conformational flexibility. Computational methods such as molecular docking and molecular dynamics (MD) simulations are employed to explore the conformational landscape of the ligand and predict its most stable orientation within a protein's binding site.

Binding mode analysis for pyrazole derivatives has been used to support the design of selective inhibitors for various enzymes. mdpi.com The analysis reveals how different substituents on the pyrazole core can be positioned to optimize interactions with the protein. In the case of this compound, the orientation of the cyclopropyl group relative to the pyrazole ring is a key conformational variable that can influence how the molecule fits into a binding pocket. MD simulations can further refine these docked poses, providing insights into the stability of the ligand-protein complex and the dynamic nature of their interactions over time.

Table 2: Hypothetical Conformational Analysis Data

| Conformer | Dihedral Angle (Ring-Cyclopropyl) | Relative Energy (kcal/mol) | Key Intramolecular Interaction | Predicted Stability |

|---|---|---|---|---|

| 1 | ~0° (Eclipsed) | +2.5 | Steric clash between H-atoms | Low |

| 2 | ~60° (Gauche) | 0.0 | Favorable van der Waals contacts | High |

| 3 | ~120° (Eclipsed) | +2.2 | Steric clash | Low |

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. wikipedia.org These models are invaluable in drug discovery for predicting the activity of novel compounds, thereby reducing the need for extensive synthesis and testing. nih.govnih.gov The development of a QSAR model involves calculating molecular descriptors (physicochemical properties or theoretical parameters) and using statistical methods to build a predictive equation. wikipedia.org

For a series of analogs based on the this compound scaffold, a QSAR study would involve synthesizing derivatives with varied substituents and measuring their biological activity against a specific target. Descriptors such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity) would be calculated for each analog. A resulting QSAR equation might take a form like:

Activity (e.g., log(1/IC50)) = c1(logP) - c2(Molar Volume) + c3(Dipole Moment) + constant*

Such models can guide the design of new analogs with potentially improved activity. mdpi.com For instance, if the model shows a positive correlation with logP, it suggests that increasing the hydrophobicity of the molecule might enhance its biological effect.

Table 3: Hypothetical Data for a QSAR Study of Pyrazole Analogs

| Compound | R-group on Pyrazole | logP | Molecular Weight ( g/mol ) | pIC50 (Hypothetical) |

|---|---|---|---|---|

| This compound | H | 0.45 | 123.16 | 6.0 |

| Analog 1 | 1-Methyl | 0.85 | 137.19 | 6.3 |

| Analog 2 | 1-Ethyl | 1.25 | 151.21 | 6.5 |

| Analog 3 | 5-Chloro | 1.15 | 157.61 | 6.8 |

Solvation Effects and Intermolecular Interactions

The interaction of a ligand with its protein target does not occur in a vacuum; it happens in an aqueous environment. Solvation effects, or the interactions between the solute (the ligand and protein) and the solvent (water), play a crucial role in the binding process. Computational models like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO) are used to simulate these effects.

Intermolecular interactions between the solvent and the compound are primarily driven by hydrogen bonding, where the amine and pyrazole nitrogens of this compound interact with water molecules. beilstein-journals.org Understanding these interactions is vital for accurately predicting binding affinity and for designing molecules with favorable solubility and pharmacokinetic properties.

Table 4: Summary of Intermolecular Forces and Solvation Contributions

| Interaction Type | Description | Role in Binding & Solvation |

|---|---|---|

| Electrostatic Interactions | Forces between permanent charges, dipoles, and quadrupoles. | Key for hydrogen bonding with water and polar residues in the binding site. |

| van der Waals Forces | Weak forces including dispersion and dipole-dipole interactions. | Crucial for hydrophobic interactions of the cyclopropyl group. |

| Hydrogen Bonds | A specific, strong electrostatic interaction involving H, N, O, F. | Dominant interaction with water; critical for binding specificity with the protein. |

| Desolvation Penalty | Energy required to remove water from interacting surfaces. | An energetic cost that must be overcome by favorable ligand-protein interactions. |

Applications of 3 Cyclopropyl 1h Pyrazol 4 Amine and Its Derivatives in Specialized Research Fields

Role as a Privileged Scaffold in Ligand Design

In the realm of medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets through targeted modifications. mdpi.com The pyrazole (B372694) ring system is widely regarded as such a scaffold due to its synthetic accessibility and its ability to act as a bioisostere for other chemical groups, enabling it to form crucial interactions with various enzymes and receptors. mdpi.comresearchgate.net The aminopyrazole structure, in particular, is an advantageous framework for developing ligands for targets like protein kinases. nih.gov

The pyrazole scaffold is a cornerstone in the development of protein kinase inhibitors (PKIs). mdpi.com Its structure is a bioisostere of the adenine (B156593) core of ATP, allowing molecules incorporating this scaffold to bind competitively to the ATP-binding site of kinases. nih.gov This mimicry allows the pyrazole ring to form key hydrogen bonds with the "hinge region" of the kinase, a critical interaction for potent inhibition. nih.gov

The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, a structure closely related to cyclopropyl-aminopyrazoles, is found in several kinase inhibitors. nih.gov Researchers leverage this scaffold by introducing various substituents to enhance potency and selectivity. The addition of a cyclopropyl (B3062369) group, for instance, has been shown in some studies to achieve significant stabilization of the drug-target complex. nih.gov The design process often involves creating libraries of compounds where different chemical groups are attached to the core scaffold to explore the structure-activity relationship (SAR) and optimize binding to the target kinase, such as Aurora kinases, JAK2, or cyclin-dependent kinases (CDKs). mdpi.com

Derivatives of cyclopropyl-aminopyrazole are not only developed as potential therapeutics but also as molecular probes to investigate complex biological systems. These chemical tools are instrumental in studying the function and role of specific enzymes, particularly those that are not well understood. For example, inhibitors based on a 3-amino-1H-pyrazole scaffold have been developed to target the understudied PCTAIRE family of kinases, which includes CDK16. nih.gov

By creating potent and selective inhibitors for these kinases, researchers can elucidate their roles in cellular processes. A highly potent derivative, 43d , was developed from a 5-cyclopropyl-1H-pyrazole-3-amine starting material and exhibited high cellular potency for CDK16. nih.gov Such compounds serve as probes to study the consequences of inhibiting a specific kinase, helping to validate it as a potential drug target and to understand its role in diseases like cancer. nih.gov

Pre-Clinical Biological Activity Studies

The therapeutic potential of 3-cyclopropyl-1H-pyrazol-4-amine derivatives is evaluated through extensive pre-clinical studies that assess their biological activity against various targets and their effects on cellular functions.

Derivatives built upon the aminopyrazole scaffold have been systematically tested against a range of protein kinases implicated in diseases like cancer and fibrosis.

PCTAIRE and CDK16: Research focused on the understudied PCTAIRE family led to the development of pyrazole-based inhibitors. Starting with 5-cyclopropyl-1H-pyrazole-3-amine, a series of compounds were synthesized. One derivative, 43d , was identified as a potent inhibitor of CDK16 with a cellular EC₅₀ of 33 nM. It also showed activity against other members of the PCTAIRE and PFTAIRE families. nih.gov

ALK5: The Activin receptor-like kinase 5 (ALK5) is a key mediator in the TGF-β signaling pathway, which is involved in fibrosis. The pyrazole scaffold is central to many ALK5 inhibitors. For instance, GW6604 , a 2-phenyl-4-(3-pyridin-2-yl-1H-pyrazol-4-yl)pyridine, was found to inhibit ALK5 autophosphorylation with an IC₅₀ of 140 nM. nih.gov Another series of 3-substituted-4-(quinoxalin-6-yl) pyrazoles were developed as ALK5 inhibitors, with compound 19b showing an IC₅₀ value of 0.28 µM. mdpi.com

PAK4: p21-activated kinase 4 (PAK4) is an oncogenic protein. While many PAK4 inhibitors have been developed based on fused pyrazolo[3,4-d]pyrimidine systems, these are often synthesized from aminopyrazole precursors. nih.govnih.gov This demonstrates the utility of the core pyrazole structure in building potent PAK4 inhibitors like SPA7012 , which was investigated for its ability to protect against liver injury. nih.gov

DDRs: Discoidin Domain Receptors (DDRs) are tyrosine kinases involved in fibrosis. A complex quinazoline (B50416) derivative, Compound 46 (S-enantiomer) , which incorporates a 1-cyclopropyl-1H-pyrazol-4-yl)amino moiety, was found to be a potent inhibitor of DDR2. nih.gov

Table 1: Enzyme Inhibitory Activity of Selected Pyrazole Derivatives

| Compound Name/Class | Target Kinase | Activity (IC₅₀/EC₅₀) | Source(s) |

|---|---|---|---|

| Derivative 43d | CDK16 | 33 nM (EC₅₀) | nih.gov |

| GW6604 | ALK5 | 140 nM (IC₅₀) | nih.gov |

| Compound 19b | ALK5 | 0.28 µM (IC₅₀) | mdpi.com |

| Compound 46 | DDR2 | Potent Inhibition (10-fold > R-enantiomer) | nih.gov |

Beyond enzyme inhibition, research has delved into the cellular effects of these compounds.

Cell Proliferation: The potent CDK16 inhibitor 43d was shown to decrease cell count in a dose-dependent manner. Further investigation using a FUCCI cell cycle assay revealed that the compound causes a G2/M phase cell cycle arrest, a direct consequence of CDK16 inhibition. nih.gov In a separate study, derivatives of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine exhibited significant growth inhibitory effects against MCF-7 breast cancer cells, as measured by MTT and thymidine (B127349) incorporation assays.

Migration and Invasion: PAK4 is a key regulator of cell motility. Studies on PAK4 inhibitors derived from related scaffolds have shown they possess significant anti-migratory and anti-invasive properties. These compounds were found to mitigate the TGF-β1-induced epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. nih.gov

The therapeutic potential of the cyclopropyl-aminopyrazole scaffold extends to infectious diseases. A series of novel benzamide (B126) derivatives of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine were synthesized and screened for antimicrobial activity.

Antibacterial Activity: The compounds were tested against several Gram-positive and Gram-negative bacteria. Compounds 9d , 9g , and 9h from this series showed potent activity against bacteria such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli (Gram-negative). nih.govnih.gov

Antifungal Activity: The same series was evaluated against various fungal strains. The derivatives, particularly 9d , 9g , and 9h , demonstrated significant antifungal efficacy against species like Aspergillus flavus and Penicillium chrysogenum. nih.govnih.gov

Table 2: Antimicrobial Activity of Selected 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine Derivatives

| Compound | Target Organism Type | Example Species Tested | Potency | Source(s) |

|---|---|---|---|---|

| 9d | Antibacterial | Staphylococcus aureus, Escherichia coli | Potent | nih.govnih.gov |

| 9g | Antibacterial | Staphylococcus aureus, Escherichia coli | Potent | nih.govnih.gov |

| 9h | Antibacterial | Staphylococcus aureus, Escherichia coli | Potent | nih.govnih.gov |

| 9d | Antifungal | Aspergillus flavus, Penicillium chrysogenum | Potent | nih.govnih.gov |

| 9g | Antifungal | Aspergillus flavus, Penicillium chrysogenum | Potent | nih.govnih.gov |

Anti-inflammatory Response Modulation

Research has demonstrated that the anti-inflammatory prowess of pyrazole derivatives is often linked to their capacity to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a primary target in inflammation therapy. ijpsjournal.com By inhibiting COX-2, these compounds can block the synthesis of prostaglandins, which are key mediators of the inflammatory cascade. ijpsjournal.comfrontiersin.org Certain derivatives have shown high selectivity for COX-2 over the COX-1 isoform, a desirable trait that can reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). ijpsjournal.comfrontiersin.orgnih.gov

Beyond COX inhibition, the anti-inflammatory mechanism of pyrazole analogs extends to other pathways. Studies have investigated their ability to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-6. ijpsjournal.com Furthermore, some derivatives exhibit inhibitory activity against lipoxygenase (LOX), another class of enzymes involved in producing inflammatory mediators. ijpsjournal.commdpi.com This dual inhibition of both COX and LOX pathways presents a promising strategy for developing more potent anti-inflammatory agents. ijpsjournal.com In vivo studies, such as the carrageenan-induced paw edema model in rats, have been used to confirm the anti-inflammatory effects of newly synthesized pyrazole compounds. mdpi.comcu.edu.eg

Table 1: Selected Pyrazole Derivatives and their Anti-inflammatory Activity

| Compound/Series | Target/Assay | Key Research Finding | Reference |

|---|---|---|---|

| Derivatives 2a, 3b, 4a, 5b, 5e | COX-2 Inhibition | Exhibited potent and selective COX-2 inhibition with IC50 values ranging from 19.87 to 61.24 nM. | nih.gov |

| Compound 13i | Carrageenan-induced paw edema | Showed the highest anti-inflammatory activity, very close in potency to the reference drug celecoxib. | nih.gov |

| Compounds 3, 4, 8f, 10r | Carrageenan-induced paw edema | Revealed better anti-inflammatory properties (61.12–62.67% edema inhibition) compared to indomethacin (B1671933) (60.8%). | cu.edu.eg |

| Compound 2g | Lipoxygenase (LOX) Inhibition | Identified as the most potent lipoxygenase inhibitor in its series with an IC50 value of 80 µM. | mdpi.com |

| 3,5-diarylpyrazoles | COX-2 Inhibition | A 2023 study reported a derivative with a COX-2 IC50 of 0.01 μM. | ijpsjournal.com |

Applications in Agrochemical and Materials Science Research

The utility of the pyrazole core extends beyond medicine into the realms of agriculture and materials science, where its unique chemical properties are leveraged to create effective and specialized molecules.

In the field of crop protection, pyrazole derivatives have emerged as a significant class of compounds with potent fungicidal and herbicidal activities. nih.gov Their development is crucial for managing agricultural diseases and controlling weeds, which pose significant threats to food production. nih.gov

Fungicidal Applications: Many commercial fungicides are based on the pyrazole scaffold. nih.gov These compounds often act by inhibiting the succinate (B1194679) dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, a mechanism that disrupts their energy production. acs.orgacs.org Research has led to the discovery of novel pyrazole carboxylate and carboxamide derivatives with broad-spectrum fungicidal activity against a range of plant pathogens. nih.govacs.org For instance, derivatives have been synthesized that show excellent bioactivities against devastating fungi like Botrytis cinerea, Valsa mali, and Rhizoctonia solani. nih.govacs.org The introduction of different functional groups, such as thiazole (B1198619) or isothiocyanate moieties, onto the pyrazole ring has been shown to enhance the fungicidal potency and spectrum of these compounds. nih.govacs.org

Table 2: Fungicidal Activity of Selected Pyrazole Derivatives

| Compound/Series | Target Fungi | Efficacy (EC50/Inhibition) | Reference |

|---|---|---|---|

| Compound 26 (p-trifluoromethylphenyl moiety) | Botrytis cinerea | 2.432 µg/mL | nih.gov |

| Valsa mali | 1.787 µg/mL | nih.gov | |

| Thanatephorus cucumeris | 1.638 µg/mL | nih.gov | |

| Compound 24 (pyrazole carboxylate) | Botrytis cinerea | 0.40 mg/L | acs.org |

| Sclerotinia sclerotiorum | 3.54 mg/L | acs.org | |

| Compound 15 (pyrazole carboxylate) | Valsa mali | 0.32 mg/L | acs.org |

| Compounds 10d, 10e (containing 1,2,3,4-tetrahydroquinoline) | Gaeumannomyces graminis var. tritici | Exhibited 100% and 94.0% inhibition, respectively, at 16.7 μg/mL. | researchgate.net |

Herbicidal Applications: Pyrazole derivatives also constitute an important class of herbicides. mdpi.comnih.gov Research in this area focuses on identifying new molecular targets within plants to overcome the growing issue of weed resistance to existing herbicides. nih.govacs.org One promising target is the enzyme transketolase (TK), which plays a critical role in the Calvin cycle of plant photosynthesis. nih.govacs.org Pyrazole amide derivatives have been designed as potential TK inhibitors, demonstrating high inhibitory effects on the root growth of various weeds. nih.govacs.org Other pyrazole derivatives, such as those containing isothiocyanate groups, have shown excellent herbicidal activities against problematic weeds like Echinochloa crusgalli (barnyard grass) and Cyperus iria. mdpi.com

Table 3: Herbicidal Activity of Selected Pyrazole Derivatives

| Compound/Series | Target Weeds | Efficacy (EC50/Inhibition) | Reference |

|---|---|---|---|

| Compound 3-1 (isothiocyanate derivative) | Dactylis glomerata L. | EC50 of 62.42 µg/mL | mdpi.com |

| Echinochloa crusgalli L. | EC50 of 64.32 µg/mL | mdpi.com | |

| Compound 3-7 (isothiocyanate derivative) | Cyperus iria L. | EC50 of 61.27 µg/mL | mdpi.com |

| Trifolium repens L. | EC50 of 63.45 µg/mL | mdpi.com | |

| Compounds 6ba, 6bj (amide derivatives) | Digitaria sanguinalis | ~90% root inhibition | nih.govacs.org |

| Setaria viridis | ~80% root inhibition | nih.govacs.org |

In materials science and chemical synthesis, protic (N-unsubstituted) pyrazoles are highly valued as ligands in coordination chemistry and organometallic catalysis. nih.gov Their proton-responsive nature and ability to form stable complexes with a wide range of transition metals make them exceptionally versatile. nih.gov

The pyrazole moiety can act as a robust building block for creating complex ligand architectures, such as pincer-type ligands like 2,6-bis(1H-pyrazol-3-yl)pyridines. nih.gov These ligands coordinate with metals such as ruthenium to form highly active catalysts. The protic NH groups within these complexes are not passive bystanders; they actively participate in catalytic cycles through metal-ligand cooperation, facilitating reactions like the hydrogenation of ketones and nitriles. nih.gov

Furthermore, pyrazole derivatives have been shown to significantly enhance the catalytic activity of metal complexes in polymerization reactions. For example, the addition of pyrazole ligands to titanium iso-propoxide dramatically increases its efficiency in the ring-opening polymerization of L-lactide, a process used to produce biodegradable plastics. nih.govrsc.orgrsc.org This enhancement is attributed to a cooperative effect between two titanium atoms, brought into proximity by the bridging pyrazole ligand. nih.govrsc.org In other applications, palladium catalytic systems featuring hybrid pyrazole ligands have been developed for promoting C-C coupling reactions, such as the Suzuki-Miyaura reaction, which is fundamental in organic synthesis. researchgate.net

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes

The development of environmentally friendly and efficient methods for synthesizing pyrazole (B372694) derivatives is a significant area of ongoing research. mdpi.comnih.gov Traditional methods, such as the Knorr pyrazole synthesis, often involve harsh conditions or the use of toxic reagents. jetir.org Modern approaches focus on green chemistry principles, including the use of water as a solvent, recyclable catalysts, and energy-efficient reaction conditions. mdpi.comnih.gov

Recent advancements have showcased the use of catalysts like Amberlyst-70, nano-ZnO, and taurine (B1682933) to facilitate the synthesis of pyrazole derivatives in aqueous media or under solvent-free conditions. mdpi.com For instance, the use of a "3D platelike ternary-oxo-cluster" (NaCoMo) has demonstrated high efficiency in the condensation and cyclization reactions to form pyrazoles. mdpi.com Another innovative and eco-friendly approach involves the use of a ball mill for the synthesis of N-acyl pyrazoles, which can lead to high yields and reproducibility. rsc.org

Future research will likely focus on one-pot syntheses and multicomponent reactions to improve atom economy and reduce waste. mdpi.comresearchgate.net For example, a one-pot procedure for synthesizing 4-aminopyrazoles from lithium 1,3-diketonates has been developed, avoiding the isolation of intermediate compounds. researchgate.net These sustainable methods not only reduce the environmental impact but also offer economic advantages by simplifying purification processes and saving time and resources. nih.govresearchgate.net

Exploration of Underexplored Biological Targets

While pyrazole derivatives have been extensively studied for their anti-inflammatory, anticancer, and antimicrobial activities, there remains a vast landscape of unexplored biological targets. nih.govijnrd.orgnih.gov The unique structural features of the 3-cyclopropyl-1H-pyrazol-4-amine core make it an attractive scaffold for designing inhibitors for a variety of enzymes and receptors. nih.govnih.gov

Recent studies have shown the potential of pyrazole derivatives to target proteins involved in diseases like mantle cell lymphoma and chronic obstructive pulmonary disease (COPD). nih.govnih.gov For example, derivatives of pyrazole have been designed as potent and selective inhibitors of Bruton's tyrosine kinase (BTK) and PI3Kδ. nih.govnih.gov Furthermore, pyrazole-based compounds are being investigated as antagonists for the cannabinoid 1 (CB1) receptor, which is a target for treating obesity. nih.gov

Future research should focus on screening this compound and its analogs against a broader range of biological targets. This could include G protein-coupled receptors (GPCRs), ion channels, and epigenetic targets. High-throughput screening campaigns coupled with target-based drug design will be instrumental in identifying novel therapeutic applications for this versatile scaffold. The exploration of new biological activities could lead to the development of first-in-class drugs for a variety of diseases.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Machine learning models can be trained on existing data from pyrazole derivatives to predict their efficacy against various targets. mednexus.org These predictive models can significantly reduce the time and cost associated with preclinical research by prioritizing the synthesis and testing of compounds with the highest probability of success. mednexus.orgnih.gov For instance, AI can be used to screen large virtual libraries of this compound derivatives to identify those with optimal binding affinity for a specific protein target. nih.gov

Design of Multifunctional Molecular Scaffolds

The concept of designing multifunctional molecules, or hybrid drugs, that can simultaneously modulate multiple biological targets is a growing trend in drug discovery. The this compound scaffold provides a versatile platform for the development of such multifunctional agents. By incorporating different pharmacophores onto the pyrazole core, it is possible to create compounds that exhibit a synergistic therapeutic effect or a more favorable side-effect profile.

For instance, researchers have synthesized hybrid compounds linking a pyrazole core to a catecholic portion, demonstrating both antioxidant and anti-inflammatory properties. nih.gov Another approach involves creating pyrazole-benzothiazole hybrids that show potential as both anticancer and antiangiogenic agents. nih.gov The design of such hybrid molecules allows for the targeting of complex diseases that involve multiple pathological pathways.

Future research in this area will focus on the rational design of multifunctional ligands based on the this compound structure. This will involve computational modeling to predict the binding of these hybrid molecules to their respective targets and to optimize their pharmacokinetic properties. The development of multifunctional compounds could lead to more effective treatments for diseases like cancer, neurodegenerative disorders, and infectious diseases.

Mechanistic Elucidation of Biological Activities at the Molecular Level

A deep understanding of how this compound and its derivatives exert their biological effects at the molecular level is crucial for their rational design and optimization. While numerous studies have reported the biological activities of pyrazole compounds, the precise mechanisms of action often remain to be fully elucidated. nih.govnih.gov

Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling can provide detailed insights into the binding interactions between pyrazole derivatives and their biological targets. For example, molecular docking studies have been used to understand how pyrazole derivatives bind to the active site of enzymes or the ligand-binding pocket of receptors. nih.goveurekaselect.com H/D exchange experiments can also shed light on the reactivity and potential C-H activation sites within the molecule. acs.org

常见问题

Q. What are the primary synthetic routes for 3-Cyclopropyl-1H-pyrazol-4-amine?

The synthesis typically involves cyclization of cyclopropane-containing precursors or reductive amination. For example, a copper-catalyzed coupling reaction between 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine and cyclopropanamine in dimethyl sulfoxide (DMSO) with cesium carbonate as a base yields the target compound at 35°C. Reductive amination using sodium triacetoxyborohydride in dichloromethane is another method, optimizing solvent and temperature for higher purity .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : To confirm the cyclopropyl group (δ 1.0–1.5 ppm for cyclopropyl protons) and pyrazole ring protons (δ 7.3–8.9 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]+ at m/z 215).

- Melting point analysis : Determines purity (e.g., 104–107°C). These techniques ensure structural fidelity and reproducibility .

Q. How do structural features like the cyclopropyl group influence reactivity?

The cyclopropyl ring introduces steric constraints and electronic effects, stabilizing transition states in substitution reactions. For instance, its strain enhances reactivity in nucleophilic substitutions, while its hydrophobic nature improves binding affinity in biological assays. Comparative studies with non-cyclopropyl analogs show reduced activity, highlighting its importance .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in cyclopropane functionalization?

Key parameters include:

- Catalyst selection : Copper(I) bromide improves coupling efficiency in Ullmann-type reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance reaction rates.

- Temperature control : Maintaining 35°C prevents side reactions like ring-opening of the cyclopropane .

Q. What strategies address low yields in multi-step syntheses of pyrazole derivatives?

Low yields (e.g., 17.9% in copper-catalyzed reactions) are mitigated by:

- Intermediate purification : Chromatography (e.g., ethyl acetate/hexane gradients) removes byproducts.

- Stoichiometric adjustments : Excess cyclopropanamine (1.5–2 eq.) drives reactions to completion .

Q. How does the compound’s stability vary under acidic/basic conditions?

The pyrazole ring is stable under mild acidic conditions (pH 4–6) but degrades in strong bases (pH >10) due to deprotonation of the amine group. Cyclopropyl rings remain intact in most conditions but undergo ring-opening in the presence of strong oxidants (e.g., KMnO₄) .

Q. What biological activity data exist for this compound derivatives?

While direct data is limited, structural analogs exhibit:

- Antimicrobial activity : MIC values of 2–8 µg/mL against S. aureus.

- Enzyme inhibition : IC₅₀ of 0.5 µM for kinase targets. These findings suggest potential for lead optimization in drug discovery .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

SAR analysis of analogs (e.g., 4-chlorophenyl or methoxymethyl substitutions) reveals:

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding modes to kinases or GPCRs. For example, the cyclopropyl group’s rigidity aligns with ATP-binding pockets in kinases, validated by free energy calculations (ΔG < -8 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。